molecular formula C21H24N2O3 B2876199 N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide CAS No. 941919-72-8

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide

Cat. No.: B2876199
CAS No.: 941919-72-8
M. Wt: 352.434
InChI Key: PUQGZATVQZPROC-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide is a chemical compound with potential therapeutic applications It is characterized by its complex structure, which includes a methoxy group, a piperidinone ring, and a phenylpropanamide moiety

Mechanism of Action

Target of Action

The primary target of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide, also known as apixaban, is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in the blood clotting process, and its inhibition can prevent thrombosis .

Mode of Action

Apixaban acts as a direct and competitive inhibitor of FXa . It binds to the active site of FXa, preventing it from catalyzing the conversion of prothrombin to thrombin . This inhibition disrupts the coagulation cascade, reducing thrombin generation and ultimately preventing the formation of blood clots .

Biochemical Pathways

By inhibiting FXa, apixaban affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . Specifically, it prevents the conversion of prothrombin to thrombin, a key enzyme that converts fibrinogen to fibrin, the main component of blood clots . Therefore, the inhibition of FXa by apixaban disrupts this pathway and prevents clot formation .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in both animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of apixaban in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .

Result of Action

The inhibition of FXa by apixaban results in a reduction in thrombin generation . This leads to a decrease in the conversion of fibrinogen to fibrin, ultimately preventing the formation of blood clots . As a result, apixaban has demonstrated dose-dependent antithrombotic efficacy in pre-clinical studies .

Action Environment

The action of apixaban can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics . Apixaban has a low potential for drug-drug interactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide typically involves multiple steps, including the formation of the piperidinone ring and the subsequent attachment of the phenylpropanamide group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The piperidinone ring can be reduced to form a piperidine ring.

    Substitution: The phenylpropanamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-26-19-12-11-17(15-18(19)23-14-6-5-9-21(23)25)22-20(24)13-10-16-7-3-2-4-8-16/h2-4,7-8,11-12,15H,5-6,9-10,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQGZATVQZPROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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